REACTION_CXSMILES
|
Cl[CH:2]([CH3:4])[CH3:3].[Mg:5].[CH3:6][CH:7]1[CH:12]=[C:11]([CH3:13])[CH2:10][CH2:9][CH:8]1[CH:14]=[O:15].[ClH:16]>CCOCC>[CH:2]([Mg:5][Cl:16])([CH3:4])[CH3:3].[CH3:6][CH:7]1[CH:12]=[C:11]([CH3:13])[CH2:10][CH2:9][CH:8]1[CH:14]=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
|
ClC(C)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCC(=C1)C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
Two clear layers are formed
|
Type
|
WASH
|
Details
|
the organic layer is washed twice with H2O
|
Type
|
WASH
|
Details
|
second wash with aqueous caustic soda
|
Type
|
CUSTOM
|
Details
|
The ether is removed by distillation at atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the remaining oil (375 grams) through a 11/2"×12" Goodloe
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CCC(=C1)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |